

Spectroscopic and Methodological Profile of Fmoc-D-Val-OH: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-D-Val-OH*

Cat. No.: *B557601*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N- α -Fmoc-D-valine (**Fmoc-D-Val-OH**), a critical building block in solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document presents key analytical data, detailed experimental protocols, and a visual representation of its primary application workflow.

Core Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Fmoc-D-Val-OH**. This data is essential for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Fmoc-D-Val-OH**. The data presented here is representative for samples dissolved in deuterated chloroform (CDCl_3).

^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.78	d	2H	Ar-H (Fmoc)
7.62	d	2H	Ar-H (Fmoc)
7.41	t	2H	Ar-H (Fmoc)
7.32	t	2H	Ar-H (Fmoc)
5.30	d	1H	NH
4.45 - 4.38	m	2H	O-CH ₂ (Fmoc)
4.29	dd	1H	α -CH
4.23	t	1H	CH (Fmoc)
2.25	m	1H	β -CH
1.05	d	3H	γ -CH ₃
0.98	d	3H	γ' -CH ₃

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
176.5	C=O (Carboxylic Acid)
156.4	C=O (Urethane)
143.8	Ar-C (Fmoc, Quaternary)
141.3	Ar-C (Fmoc, Quaternary)
127.8	Ar-CH (Fmoc)
127.1	Ar-CH (Fmoc)
125.2	Ar-CH (Fmoc)
120.0	Ar-CH (Fmoc)
67.3	O-CH ₂ (Fmoc)
58.9	α -CH
47.2	CH (Fmoc)
31.2	β -CH
19.2	γ -CH ₃
17.8	γ' -CH ₃

Infrared (IR) Spectroscopy

The FT-IR spectrum of solid **Fmoc-D-Val-OH** reveals characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3310	Strong, Broad	O-H Stretch (Carboxylic Acid)
3065	Medium	C-H Stretch (Aromatic)
2965	Medium	C-H Stretch (Aliphatic)
1715	Strong	C=O Stretch (Carboxylic Acid Dimer)
1690	Strong	C=O Stretch (Urethane)
1535	Strong	N-H Bend (Amide II)
1450	Medium	C=C Stretch (Aromatic)
1230	Strong	C-O Stretch (Carboxylic Acid/Urethane)
740	Strong	C-H Out-of-Plane Bend (Aromatic)

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of **Fmoc-D-Val-OH**.

Ionization Mode	Calculated m/z	Observed m/z	Ion Species
Positive	340.1543	340.15	[M+H] ⁺
Positive	362.1363	362.14	[M+Na] ⁺
Negative	338.1400	338.14	[M-H] ⁻

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are representative and may require optimization based on the specific instrumentation used.

^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Fmoc-D-Val-OH** in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to cover a range of -1 to 10 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1.0 seconds.
 - Acquire 16-32 scans for sufficient signal-to-noise.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2.0 seconds.
 - Acquire 1024-4096 scans.
- Processing: Process the acquired free induction decays (FIDs) with an exponential window function and perform a Fourier transform. Reference the spectra to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy

- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet.
 - Thoroughly grind 1-2 mg of **Fmoc-D-Val-OH** with approximately 100 mg of dry KBr powder in an agate mortar.

- Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
- Background Spectrum: Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
- Sample Spectrum Acquisition:
 - Place the sample pellet in the spectrometer's sample holder.
 - Scan the sample over a range of 4000 to 400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance.

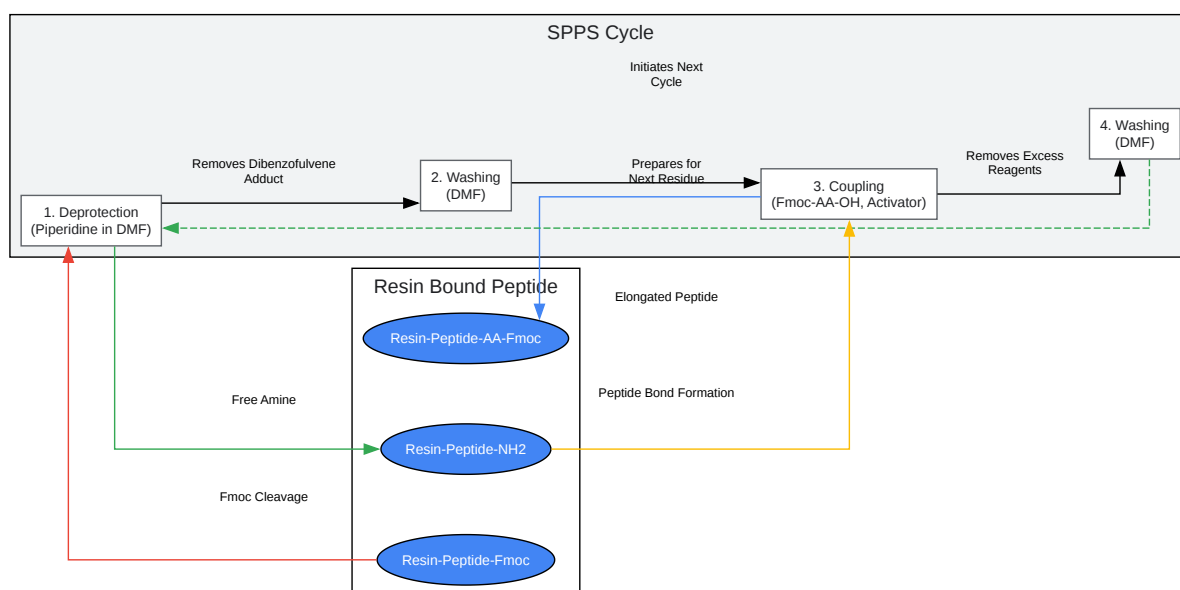
Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation:
 - Prepare a stock solution of **Fmoc-D-Val-OH** in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
 - Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ with the mobile phase.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).
- Mobile Phase: A typical mobile phase is a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
- Acquisition Parameters:
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 $\mu\text{L/min}$.
 - Set the capillary voltage to 3-4 kV.

- Optimize the nebulizing gas flow and drying gas temperature for stable spray and efficient desolvation.
- Acquire spectra in both positive and negative ion modes over a mass range of 100-500 m/z.

Application Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Val-OH is a cornerstone reagent for the synthesis of peptides using the Fmoc-SPPS strategy. The following diagram illustrates the cyclical workflow of adding an amino acid to a growing peptide chain on a solid support.



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